molecular formula C15H12FN5O2 B12172360 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide

2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12172360
M. Wt: 313.29 g/mol
InChI Key: JGWSEELZQZMDLP-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a combination of fluorine, methoxy, and tetrazole functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Tetrazole Formation: The amine reacts with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Methoxylation: The phenyl ring is methoxylated using appropriate reagents.

    Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-N-[5-hydroxy-2-(1H-tetrazol-1-yl)phenyl]benzamide.

    Reduction: Formation of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]acetamide
  • 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]propionamide
  • 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]butyramide

Uniqueness

2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the benzamide core, which can provide additional interactions with biological targets compared to its acetamide, propionamide, and butyramide analogs. The combination of fluorine, methoxy, and tetrazole groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

2-fluoro-N-[5-methoxy-2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12FN5O2/c1-23-10-6-7-14(21-9-17-19-20-21)13(8-10)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

JGWSEELZQZMDLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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